N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide
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Overview
Description
N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a sulfonamide group, along with a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 4-methoxynaphthalene followed by the introduction of the cycloheptyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-1-sulfonic acid and 4-methoxynaphthalene have similar structural features.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group.
Uniqueness
N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide is unique due to the combination of its cycloheptyl, methoxy, and sulfonamide groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-cycloheptyl-4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-22-17-12-13-18(16-11-7-6-10-15(16)17)23(20,21)19-14-8-4-2-3-5-9-14/h6-7,10-14,19H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUPODBUDVRYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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